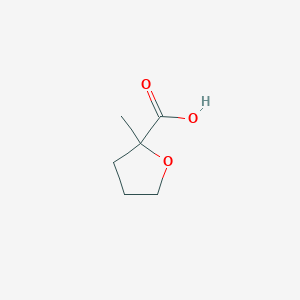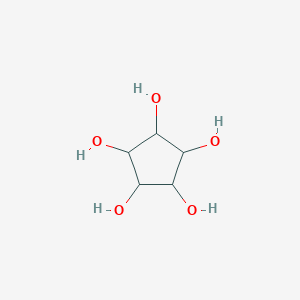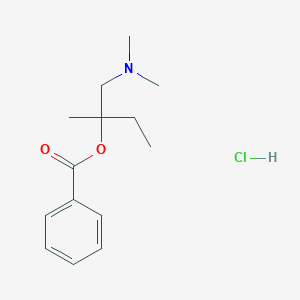
2-(Trimethylsilyl)naphthalene
Overview
Description
2-(Trimethylsilyl)naphthalene is a compound that includes a naphthalene structure with a trimethylsilyl group attached . The trimethylsilyl group consists of three methyl groups bonded to a silicon atom .
Synthesis Analysis
The synthesis of this compound involves the use of a trimethylsilylating reagent . For instance, lithiation of certain compounds with n-butyllithium followed by reaction with trimethylsilyl chloride has been used in the synthesis .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a naphthalene core and a trimethylsilyl group . The introduction of silyl groups at certain positions of the naphthalene chromophore/fluorophore causes shifts of the absorption maxima to longer wavelengths .Chemical Reactions Analysis
The trimethylsilyl group in this compound is characterized by chemical inertness . Silylation is the chemical reaction of replacing a reactive hydrogen atom in certain groups with a silyl group, most frequently with trimethylsilyl (TMS) .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are influenced by the presence of the trimethylsilyl group. This group is known to cause shifts of the absorption maxima to longer wavelengths and increases in fluorescence intensities . The exact properties such as melting point, boiling point, and density are not directly available but can be inferred from related compounds .Scientific Research Applications
Silicon Modification in Aromatic Compounds
- Regiochemistry Control in Aromatic Compounds : 2-(Trimethylsilyl)naphthalene is used to control regiochemistry, overreduction, and prevent bond cleavage during the reduction of aromatic compounds. The trimethylsilyl group can be replaced by hydrogen or primary alkyl groups, representing overall reductive alkylation (Marcinow, Clawson, & Rabideau, 1989).
Study of Intramolecular Bonds
- Investigating Barrier-Free Intramolecular Hydrogen Bonds : The compound is used to study the shortest intramolecular [NHN]+ hydrogen bond among aromatic diamine systems, with a very low barrier estimated at about 0.7 kcal/mol (Degtyarev et al., 2008).
Electron Spin Resonance Studies
- Understanding dπ–pπ Interaction : Through electron spin resonance spectroscopy, the compound is used to study dπ–pπ conjugation and the effect of SiMe3 and CMe3 groups on energy levels in trimethylsilyl-substituted naphthalenes (Evans, Jerome, & Rees, 1973).
Synthesis and Structural Analysis
- Synthesis and Steric Effects Study : this compound is synthesized and used to evaluate the steric effects of Me3M substituents in these compounds, with applications in NMR spectroscopy (Seyferth & Vick, 1977).
Applications in Organic Chemistry
- Building Blocks for Pharmaceutical Research : The compound is used in the synthesis of fluoronaphthalene derivatives, serving as building blocks for pharmaceutical or agricultural research (Masson & Schlosser, 2005).
Organometallic Synthesis
- Exploring Basicity and Molecular Structure : The compound's synthesis is part of research on "proton sponge" derivatives, investigating molecular structure, spectral characteristics, and basicity in organometallic chemistry (Pozharskii et al., 2003).
Catalytic Applications
- Desilylative Acyloxylation for Phenol Derivatives Synthesis : It's used in palladium-catalyzed desilylative acetoxylation, transforming trimethylsilylarenes to acetoxyarenes and phenols (Gondo, Oyamada, & Kitamura, 2015).
Mechanism of Action
The mechanism of action of 2-(Trimethylsilyl)naphthalene can be understood in terms of its reactivity. The trimethylsilyl group can be used as a temporary protecting group during chemical synthesis or some other chemical reactions . Ring-opening reactions can proceed by either S_N2 or S_N1 mechanisms, depending on the nature of the epoxide and on the reaction conditions .
Future Directions
The future directions in the study of 2-(Trimethylsilyl)naphthalene and similar compounds could involve further investigation of their photophysical properties and electronic transitions . The effects of group 14 elements on photophysical properties of fused aromatic compounds are also a potential area of study .
Properties
IUPAC Name |
trimethyl(naphthalen-2-yl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16Si/c1-14(2,3)13-9-8-11-6-4-5-7-12(11)10-13/h4-10H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSTJPXXIHGWZIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC2=CC=CC=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30345370 | |
| Record name | Silane, trimethyl-2-naphthalenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30345370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18052-85-2 | |
| Record name | Silane, trimethyl-2-naphthalenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30345370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















